6-Des(diethanolamino)-6-chloro Dipyridamole 6-Des(diethanolamino)-6-chloro Dipyridamole Dipyridamole impurity. An antitumor nucleoside pyrimido pyrimidine.
Dipyridamole impurity.
Brand Name: Vulcanchem
CAS No.: 54093-92-4
VCID: VC21337512
InChI: InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2
SMILES: C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl
Molecular Formula: C20H30ClN7O2
Molecular Weight: 435.9 g/mol

6-Des(diethanolamino)-6-chloro Dipyridamole

CAS No.: 54093-92-4

Cat. No.: VC21337512

Molecular Formula: C20H30ClN7O2

Molecular Weight: 435.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6-Des(diethanolamino)-6-chloro Dipyridamole - 54093-92-4

CAS No. 54093-92-4
Molecular Formula C20H30ClN7O2
Molecular Weight 435.9 g/mol
IUPAC Name 2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2
Standard InChI Key CWZFYGCEBHRUNO-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl
Canonical SMILES C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl

Chemical Identity and Structural Characteristics

6-Des(diethanolamino)-6-chloro Dipyridamole, also known as 2,2′-[(6-Chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis[ethanol], is a modified variant of dipyridamole where one diethanolamino group has been replaced by a chlorine atom . This structural modification significantly alters its chemical behavior and potential biological activity compared to the parent compound.

The chemical identity of 6-Des(diethanolamino)-6-chloro Dipyridamole is characterized by the following parameters:

ParameterValue
CAS Number54093-92-4
Molecular FormulaC₂₀H₃₀ClN₇O₂
Molecular Weight435.95100 g/mol
Exact Mass435.21500
Physical StateSolid

The compound's structure features a pyrimido[5,4-d]pyrimidine core with chlorine substitution at the 6-position, two piperidine groups at positions 4 and 8, and a diethanolamine moiety . This unique structural arrangement contributes to its distinct chemical properties and potential pharmacological activity.

Physicochemical Properties

The physicochemical characteristics of 6-Des(diethanolamino)-6-chloro Dipyridamole provide insights into its behavior in different environments and its potential applications:

PropertyValue
Density1.366 g/cm³
Boiling Point659.5°C at 760 mmHg
Flash Point352.7°C
LogP1.97480
PSA (Polar Surface Area)101.74000
Index of Refraction1.659

These properties suggest that the compound has moderate lipophilicity (LogP value of approximately 2), which may influence its membrane permeability and potential pharmaceutical applications . The relatively high boiling and flash points indicate thermal stability, which is beneficial for various chemical processes and storage conditions.

Chemical Reactivity Profile

6-Des(diethanolamino)-6-chloro Dipyridamole possesses reactive sites that can participate in various chemical transformations. Understanding its reactivity is crucial for developing synthetic methodologies and potential applications.

Key Reaction Types

The compound can undergo several types of chemical reactions:

  • Nucleophilic Substitution: The chlorine atom at the 6-position represents an electrophilic site susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups.

  • Oxidation: The compound may undergo oxidation reactions, particularly at nitrogen atoms or hydroxyl groups present in the molecule.

  • Reduction: Reduction reactions could affect the chlorine substituent or modify the heterocyclic core structure.

  • Complexation: The multiple nitrogen atoms in the structure provide potential coordination sites for metal ions, which could lead to interesting coordination chemistry.

The reactivity of 6-Des(diethanolamino)-6-chloro Dipyridamole is influenced by both electronic and steric factors. The electron-withdrawing nature of the chlorine substituent can modify the electron distribution within the heterocyclic system, potentially enhancing the electrophilicity of certain positions in the molecule.

Comparative Analysis with Related Compounds

Understanding the relationship between 6-Des(diethanolamino)-6-chloro Dipyridamole and structurally similar compounds provides context for its properties and potential applications.

Structural Comparison with Dipyridamole

PropertyDipyridamole6-Des(diethanolamino)-6-chloro Dipyridamole
Molecular FormulaC₂₄H₄₀N₈O₄C₂₀H₃₀ClN₇O₂
Molecular Weight504.63 g/mol435.95 g/mol
StructureContains two diethanolamino groupsOne diethanolamino group replaced by Cl
SolubilityPoor water solubilityExpected to have different solubility profile due to Cl substitution
Pharmacological ActivityVasodilator, antiplatelet, antioxidantPotential modified activity requiring investigation

The substitution of a diethanolamino group with chlorine in 6-Des(diethanolamino)-6-chloro Dipyridamole introduces significant changes in molecular properties, including:

  • Reduced molecular weight and altered hydrophilicity

  • Modified electron distribution affecting potential binding to biological targets

  • Potential changes in metabolic stability and pharmacokinetics

  • Altered reactivity patterns in chemical and biological systems

Relationship to Other Dipyridamole Derivatives

6-Des(diethanolamino)-6-chloro Dipyridamole represents one of several known dipyridamole derivatives. It is specifically mentioned as a downstream product related to dipyridamole, suggesting its significance in the metabolic or degradation pathways of the parent compound . As noted in literature from pharmaceutical companies including GENERICS UK LIMITED and MYLAN INDIA PRIVATE LIMITED, this compound has been documented in patents, indicating potential commercial or pharmaceutical interest .

Analytical Methods for Identification and Characterization

Accurate identification and characterization of 6-Des(diethanolamino)-6-chloro Dipyridamole are essential for research, quality control, and regulatory purposes.

Spectroscopic Methods

Several analytical techniques can be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through ¹H and ¹³C NMR spectra, revealing the molecular framework and the environment of hydrogen and carbon atoms.

  • Mass Spectrometry: Offers precise molecular weight determination and fragmentation patterns, which are valuable for structural confirmation. The exact mass of 435.21500 serves as a key identifier .

  • Infrared Spectroscopy: Useful for identifying functional groups and structural features through characteristic absorption bands.

  • UV-Visible Spectroscopy: Can provide information about electronic transitions and chromophores present in the molecule.

Chromatographic Methods

For purification and quantitative analysis:

  • High-Performance Liquid Chromatography (HPLC): Enables separation, identification, and quantification of the compound from mixtures.

  • Thin-Layer Chromatography (TLC): Useful for monitoring reactions and preliminary purity assessments.

  • Gas Chromatography (GC): May be applicable for volatile derivatives or after appropriate derivatization.

Future Research Directions

The current understanding of 6-Des(diethanolamino)-6-chloro Dipyridamole reveals several promising avenues for future research:

Structure-Activity Relationship Studies

Comprehensive investigation of how the chlorine substitution affects the biological activity compared to dipyridamole would provide valuable insights into structure-activity relationships. This could guide the development of optimized derivatives with enhanced therapeutic properties.

Synthetic Methodology Development

Development of efficient and selective synthetic routes for 6-Des(diethanolamino)-6-chloro Dipyridamole would facilitate further research and potential applications. This includes exploration of green chemistry approaches and scalable methodologies.

Pharmacological Profiling

Detailed pharmacological profiling, including:

  • Receptor binding studies

  • Enzyme inhibition assays

  • Cellular uptake and distribution

  • Metabolic stability assessments

  • In vivo pharmacokinetic studies

Such investigations would elucidate the compound's potential therapeutic applications and limitations.

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